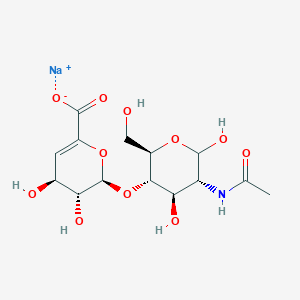

Heparin disaccharide IV-A sodium salt

Descripción general

Descripción

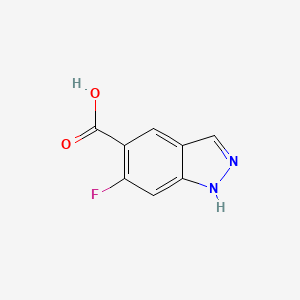

Heparin disaccharide IV-A sodium salt is a compound derived from the digestion of heparin and heparan sulfate by various heparinases. It is a member of the heparan sulfate family of glycosaminoglycans, which are linear polysaccharides with complex sequences resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . This compound is known for its significant role in various biochemical and physiological processes.

Mecanismo De Acción

Target of Action

Heparin Disaccharide IV-A Sodium Salt, a derivative of heparin, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring anticoagulant that plays a crucial role in regulating blood coagulation .

Mode of Action

The mechanism of action of this compound is ATIII-dependent . It binds reversibly to ATIII and greatly accelerates the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in a conformational change that enhances the serine protease activity of ATIII , thereby inhibiting further clotting .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By accelerating the inactivation of thrombin and factor Xa, it prevents the progression of existing clots . This action disrupts the coagulation cascade, preventing the formation of fibrin, the protein that forms blood clots .

Pharmacokinetics

It is known that heparin, in general, requires continuous infusions . The effects of unfractionated heparin can typically be reversed by using protamine sulfate .

Result of Action

The primary result of this compound’s action is the prevention of blood clot formation . This makes it an effective anticoagulant, useful in conditions where there is a risk of blood clot formation, such as thrombosis associated with various conditions like pulmonary embolism and atrial fibrillation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by pH levels . .

Análisis Bioquímico

Biochemical Properties

Heparin Disaccharide IV-A Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. It is a product of the digestion of heparin and heparan sulfate by various heparinases .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Heparin disaccharide IV-A sodium salt is produced by the action of heparinase II and III enzymes . These enzymes cleave heparin and heparan sulfate into smaller disaccharide units. The reaction conditions typically involve maintaining a controlled environment with specific pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion of heparin or heparan sulfate. The process includes:

Extraction: Heparin is extracted from animal tissues, usually porcine intestinal mucosa.

Enzymatic Digestion: The extracted heparin is subjected to enzymatic digestion using heparinase II and III.

Purification: The resulting disaccharides are purified using chromatographic techniques to isolate this compound.

Análisis De Reacciones Químicas

Types of Reactions: Heparin disaccharide IV-A sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.

Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Aplicaciones Científicas De Investigación

Heparin disaccharide IV-A sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the structure and function of glycosaminoglycans.

Biology: Investigated for its role in cell signaling and interaction with proteins.

Medicine: Explored for its potential therapeutic effects, particularly in anticoagulation and anti-inflammatory treatments.

Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.

Comparación Con Compuestos Similares

Heparin disaccharide IV-A sodium salt can be compared with other similar compounds, such as:

- Heparin disaccharide I-H sodium salt

- Heparin disaccharide I-S sodium salt

Uniqueness:

- Structure: this compound has a unique structure characterized by specific sulfation patterns and uronic acid residues.

- Function: It exhibits distinct biological activities, particularly in its interaction with proteins and enzymes involved in coagulation .

By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Propiedades

IUPAC Name |

sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO11.Na/c1-4(17)15-8-10(20)11(7(3-16)24-13(8)23)26-14-9(19)5(18)2-6(25-14)12(21)22;/h2,5,7-11,13-14,16,18-20,23H,3H2,1H3,(H,15,17)(H,21,22);/q;+1/p-1/t5-,7+,8+,9+,10+,11+,13?,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYRBENAXAIUCK-TWHLZWKQSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C=C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)O)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20NNaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)

![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)

![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)